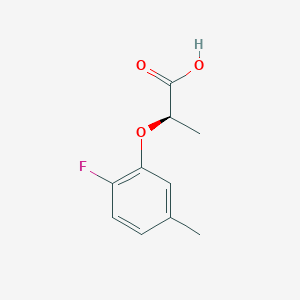
3-amino-N-cyclopropyl-N-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-Cyclopropyl-N-Ethylbenzamid ist eine organische Verbindung mit der Summenformel C12H16N2O. Sie zeichnet sich durch das Vorhandensein einer Aminogruppe, einer Cyclopropylgruppe und einer Ethylgruppe aus, die an einen Benzamid-Kern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Amino-N-Cyclopropyl-N-Ethylbenzamid umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie Benzoylchlorid, Cyclopropylamin und Ethylamin.
Bildung von Benzamid: Benzoylchlorid reagiert mit Ethylamin unter Bildung von N-Ethylbenzamid.
Aminierung: Das N-Ethylbenzamid wird dann unter kontrollierten Bedingungen mit Cyclopropylamin aminiert, um die Cyclopropylgruppe einzuführen.
Endprodukt:
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Amino-N-Cyclopropyl-N-Ethylbenzamid kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dies umfasst den Einsatz von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Amino-N-Cyclopropyl-N-Ethylbenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Amide zu bilden.
Substitution: Der Benzamid-Kern kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nucleophile (NH3, OH-) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Bildung von Nitroso- oder Nitroderivaten.
Reduktion: Bildung von primären oder sekundären Aminen.
Substitution: Bildung von substituierten Benzamiden oder Cyclopropyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-Cyclopropyl-N-Ethylbenzamid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde zur Untersuchung von Enzymwechselwirkungen und Proteinfunktionen untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Materialien mit bestimmten Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-Amino-N-Cyclopropyl-N-Ethylbenzamid beinhaltet seine Interaktion mit molekularen Zielen wie Enzymen oder Rezeptoren. Die Verbindung kann an aktiven Zentren binden und so die Funktion des Zielproteins verändern. Diese Interaktion kann biochemische Pfade modulieren und zu den beobachteten biologischen Effekten führen. Detaillierte Studien sind erforderlich, um die genauen beteiligten molekularen Pfade aufzuklären.
Wirkmechanismus
The mechanism of action of 3-amino-N-cyclopropyl-N-ethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Amino-N-Ethylbenzamid: Fehlt die Cyclopropylgruppe, was sich auf seine Reaktivität und biologische Aktivität auswirken kann.
3-Amino-N-Cyclopropylbenzamid: Fehlt die Ethylgruppe, was möglicherweise seine Löslichkeit und Interaktion mit biologischen Zielen verändert.
4-Amino-N-Cyclopropyl-N-Ethylbenzamid: Positionalisomer mit unterschiedlichen chemischen und biologischen Eigenschaften.
Einzigartigkeit
3-Amino-N-Cyclopropyl-N-Ethylbenzamid ist einzigartig aufgrund des Vorhandenseins sowohl von Cyclopropyl- als auch von Ethylgruppen, die unterschiedliche sterische und elektronische Eigenschaften verleihen. Diese Merkmale können seine Reaktivität, Stabilität und Interaktion mit biologischen Molekülen beeinflussen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
3-amino-N-cyclopropyl-N-ethylbenzamide |
InChI |
InChI=1S/C12H16N2O/c1-2-14(11-6-7-11)12(15)9-4-3-5-10(13)8-9/h3-5,8,11H,2,6-7,13H2,1H3 |
InChI-Schlüssel |
VUIHSCLLGPXFEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1CC1)C(=O)C2=CC(=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Adenosine, [P(R)]-5'-O-[(S)-hydroxymercaptophosphinyl]-P-thioadenylyl-(3'-->5')-, cyclic (2'-->5')-nucleotide](/img/structure/B12064860.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)




![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

